![molecular formula C20H19N3O3 B3017543 3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034374-89-3](/img/structure/B3017543.png)

3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

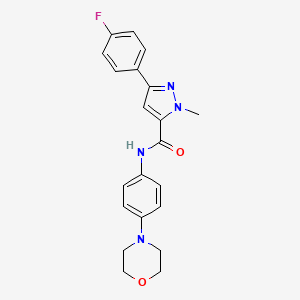

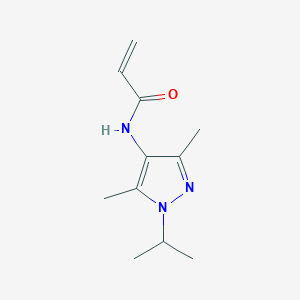

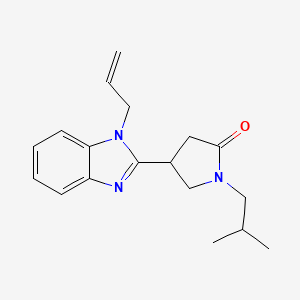

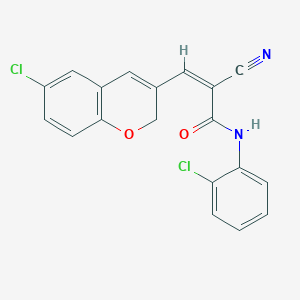

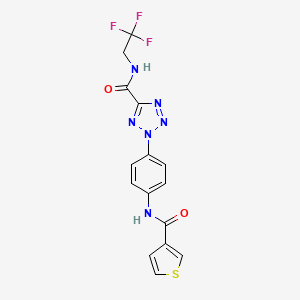

The compound "3-(1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide" is a member of the N-pyridinyl(methyl)indolylpropanamides, a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds have been synthesized and evaluated for their anti-inflammatory and antiallergic activities, with some showing promising results as non-acidic NSAIDs and immunosuppressive agents .

Synthesis Analysis

The synthesis of related N-pyridinyl(methyl)indolylpropanamides involves several steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification through condensation with 4-aminopyridine . The synthetic routes are designed to allow for pharmacomodulation at various positions on the indole ring and the propanamide chain, enabling the fine-tuning of the compounds' pharmacological properties .

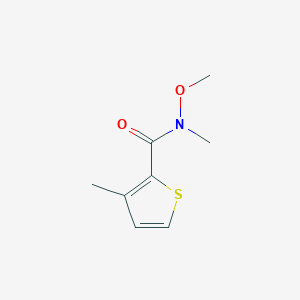

Molecular Structure Analysis

The molecular structure of these compounds typically includes an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The indole ring is substituted with various groups that can significantly affect the biological activity of the compound. The propanamide chain attached to the indole ring is another critical feature that influences the compound's pharmacokinetic and pharmacodynamic profiles .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present on the indole ring and the propanamide chain. The presence of electron-withdrawing or electron-donating substituents can affect the reactivity towards nucleophilic or electrophilic agents. The amide bond in the propanamide chain is also a site of potential chemical reactivity, which can be targeted for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-pyridinyl(methyl)indolylpropanamides, such as solubility, melting point, and stability, are determined by the nature of the substituents on the indole ring and the length of the propanamide chain. These properties are crucial for the compounds' bioavailability and efficacy as pharmaceutical agents. The compounds' ability to cross biological membranes and their interaction with metabolic enzymes are also influenced by these properties .

Applications De Recherche Scientifique

Antimicrobial Activity and Radioiodination

A study by (Abdel-Bary et al., 2013) focused on synthesizing new amino acid derivatives coupled with a biologically active pyridine moiety. These compounds, including a related dipeptide derivative, showed potent antibacterial activity against Escherichia coli. Additionally, a specific derivative was radioiodinated, showing good in vitro and in vivo stability and significant lung uptake in mice, suggesting potential use in lung perfusion scans.

Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)

(Abdel-Magid, 2017) discusses novel 3-(indol-3-yl)pyridine derivatives, including compounds similar to the one , as inhibitors of TDO2. These compounds may be useful in treating or preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity.

Urease Inhibition

A study by (Nazir et al., 2018) synthesized novel indole-based oxadiazole scaffolds. These compounds were found to be potent inhibitors of the urease enzyme, with one compound exhibiting competitive inhibition. The findings highlight their potential as valuable therapeutic agents in drug design.

Topical and Systemic Inflammation Inhibitors

Research by (Dassonville et al., 2008) describes the synthesis of N-pyridinyl(methyl)indolylpropanamides as non-acidic NSAIDs. These compounds showed higher activity levels in inflammation assays compared to ibuprofen and dexamethasone, suggesting potential as topical and systemic inflammation inhibitors.

Potential as Antiallergic Agents

A study by (Menciu et al., 1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides. These compounds showed potent antiallergic properties, with one specific amide being significantly more effective than the reference antihistamine astemizole.

Potential as Novel Immunomodulatory Agents

(Carbonnelle et al., 2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and evaluated their immunosuppressive potential. Some compounds exhibited notable inhibitory activity on murine T-cell proliferation, indicating potential as immunosuppressive agents.

Photophysical Properties and Applications

A study by (Bozkurt & Doğan, 2018) investigated the photophysical properties of a novel 4-aza-indole derivative in different solvents. The compound exhibited reverse solvatochromism and high quantum yield, suggesting applications as a labeling agent in bio- or analytical sensors and optoelectronic devices.

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(6-5-15-13-22-17-4-2-1-3-16(15)17)21-9-11-23-10-7-14-8-12-26-19(14)20(23)25/h1-4,7-8,10,12-13,22H,5-6,9,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQXARWYHXDYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)